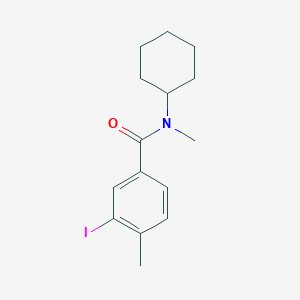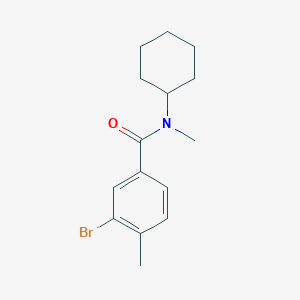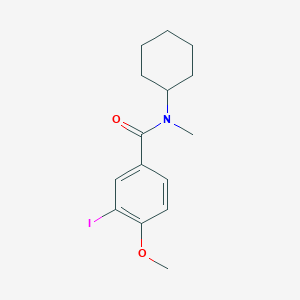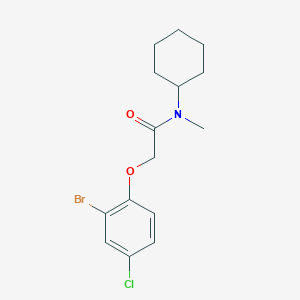![molecular formula C19H27N3O2S B319195 N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B319195.png)
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide is a complex organic compound with a molecular formula of C20H29N3O2S. This compound is known for its unique structural features, which include a cyclohexyl group, a benzamide core, and a thioamide linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Thioamide Group: The thioamide group can be introduced by reacting the benzamide with a thioamide reagent such as Lawesson’s reagent.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a nucleophilic substitution reaction using cyclohexylamine.
Final Coupling: The final coupling step involves reacting the intermediate with 3-methylbutanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The thioamide group plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-cyclohexyl-2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide: Unique due to its specific structural features and functional groups.
This compound analogs: Compounds with similar core structures but different substituents, such as different alkyl or aryl groups.
Uniqueness
This compound stands out due to its combination of a cyclohexyl group, a benzamide core, and a thioamide linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C19H27N3O2S |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
N-cyclohexyl-2-(3-methylbutanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C19H27N3O2S/c1-13(2)12-17(23)22-19(25)21-16-11-7-6-10-15(16)18(24)20-14-8-4-3-5-9-14/h6-7,10-11,13-14H,3-5,8-9,12H2,1-2H3,(H,20,24)(H2,21,22,23,25) |
InChI 键 |
SNOOATULOITEAX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
规范 SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-{[(propionylamino)carbothioyl]amino}benzamide](/img/structure/B319113.png)
![N-cyclohexyl-2-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B319114.png)
![2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide](/img/structure/B319116.png)




![N-cyclohexyl-N-methyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B319126.png)
![2-methoxy-N-{4-[(methylanilino)sulfonyl]phenyl}benzamide](/img/structure/B319128.png)
![N-{4-[(methylanilino)sulfonyl]phenyl}-3-(2-thienyl)acrylamide](/img/structure/B319129.png)
![2-(4-methoxyphenoxy)-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide](/img/structure/B319130.png)
![N-{4-[(methylanilino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B319132.png)
![2-(4-ethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319134.png)
![3-(4-methoxyphenyl)-N-{4-[(methylanilino)sulfonyl]phenyl}acrylamide](/img/structure/B319135.png)
